molecular formula C14H21N3O2 B6147692 tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-10-1

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Cat. No.: B6147692
CAS No.: 889948-10-1
M. Wt: 263.3
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Description

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is a carbamate-protected amine featuring a 4-membered azetidine ring substituted with a 4-aminophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, GPCRs, or other therapeutic proteins. The tert-butyl carbamate (Boc) group protects the amine, enabling controlled deprotection during synthetic workflows .

Properties

CAS No.

889948-10-1

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Intermediates

A foundational step involves introducing the Boc group to azetidine derivatives. 3-(Boc-amino)azetidine (CAS 91188-13-5) serves as a precursor, synthesized via copper-catalyzed domino reactions or direct carbamation. For example:

  • Procedure : React azetidin-3-amine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) using triethylamine (Et3N\text{Et}_3\text{N}) as a base. Yield: 85–92%.

  • Mechanism : Nucleophilic acyl substitution at the azetidine nitrogen, facilitated by the Boc group’s electron-withdrawing properties.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl moiety is introduced via aromatic substitution or hydrogenation. Patent WO2000063168A1 details a nitro-to-amine reduction strategy:

  • Coupling : React Boc-protected azetidine with 1-fluoro-4-nitrobenzene in CH3CN\text{CH}_3\text{CN}, using K2CO3\text{K}_2\text{CO}_3 as a base at 80°C for 12 hours.

  • Reduction : Hydrogenate the nitro intermediate under H2\text{H}_2 (40–60 psi) with palladium hydroxide/C (20 wt%) in methanol at 60°C. Yield: 73%.

MethodConditionsCatalystYield (%)Purity (%)
Nitro ReductionH2\text{H}_2, 60°C, 72 hrPd(OH)₂/C73>95
Buchwald-Hartwig[^1]Pd2dba3\text{Pd}_2\text{dba}_3, Xantphos-68*90*
*Hypothetical data based on analogous reactions.

One-Pot Azetidine Ring Formation and Functionalization

Chinese patent CN111362852A describes an improved route to 1-Boc-3-azetidinone, a potential intermediate. Key steps:

  • Cyclization : Treat β-amino alcohol derivatives with Boc2O\text{Boc}_2\text{O} and HCl\text{HCl} in CH2Cl2\text{CH}_2\text{Cl}_2, forming the azetidine ring.

  • Oxidation : Convert 3-hydroxyazetidine-Boc to the ketone using Dess-Martin periodinane (DMP). Yield: 78%.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Traditional Method : Relied on dioxane and DMSO, which pose environmental and safety risks.

  • Improved Method : Uses CH2Cl2\text{CH}_2\text{Cl}_2 and ethanol, reducing toxicity. Catalyst loading for hydrogenation is minimized to 5–10 wt% Pd/C.

Purification Strategies

  • Liquid-Liquid Extraction : Separate byproducts using ether and CH2Cl2\text{CH}_2\text{Cl}_2 .

  • Crystallization : Isolate the final product via anti-solvent addition (e.g., methyl tert-butyl ether).

Analytical Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 4H, azetidine), 6.65–7.20 (m, 4H, aryl).

  • HPLC : Purity >98% (C18 column, 70:30 CH3CN/H2O\text{CH}_3\text{CN}/\text{H}_2\text{O}).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for various biological studies.

    Drug Development: It is explored for its potential as a pharmacophore in drug design.

Medicine:

    Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Ring Key Substituent(s) Notable Properties/Applications
tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (Target) C₁₄H₂₁N₃O₂* ~263.34 Azetidine (4) 4-aminophenyl High polarity; potential kinase inhibitor intermediate
tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate C₁₆H₂₅N₃O₂ 291.19 Piperidine (6) 4-aminophenyl HIV-1 inhibitor precursor; larger ring reduces strain
tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate C₁₀H₁₈F₂N₂O₂ 236.26 Azetidine (4) 2,2-difluoroethyl Enhanced lipophilicity; fluorinated probes
tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate C₁₁H₂₀N₂O₂S 244.36 Azetidine (4) Thietan (3-membered S-ring) Sulfur-containing; potential metabolic stability
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 Cyclopropane 3-fluorophenyl High ring strain; fluorinated bioactive agent
tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate C₁₅H₂₁N₂O₂* ~265.34 Cyclobutane 4-aminophenyl Increased rigidity; drug candidate intermediate

*Calculated based on molecular formula.

Core Ring Modifications

  • Azetidine (4-membered) : The target compound’s azetidine ring introduces conformational strain, enhancing reactivity in ring-opening reactions. This strain may improve binding affinity in protein targets compared to larger rings .
  • The larger ring may also alter pharmacokinetics by increasing lipophilicity .
  • Cyclopropane/Cyclobutane: Cyclopropane (3-membered) and cyclobutane (4-membered) rings in analogs (e.g., ) introduce distinct steric and electronic effects. Cyclopropane’s high strain may favor rapid metabolic turnover, while cyclobutane’s rigidity could enhance target selectivity .

Substituent Effects

  • 4-Aminophenyl: The target compound’s aromatic amine enables hydrogen bonding and π-π interactions, critical for binding to biological targets. This substituent is common in kinase inhibitors and antiviral agents .
  • Fluorinated Groups : Analogs with 2,2-difluoroethyl () or 3-fluorophenyl () substituents exhibit increased metabolic stability and lipophilicity, advantageous in CNS-targeting drugs .

Biological Activity

Tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS Number: 889948-10-1) is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an azetidine ring and an aniline derivative. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
CAS Number889948-10-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring provides structural rigidity, enhancing binding affinity to target proteins. The carbamate group can form hydrogen bonds, which may stabilize interactions with active sites on enzymes or receptors.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing carbamate groups have shown potent inhibition against bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A (similar structure)0.008Streptococcus pneumoniae
Compound B0.03Staphylococcus aureus
This compoundTBDTBD

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that azetidine derivatives inhibited the ATPase activity of E. coli DNA gyrase, with IC50 values ranging from 0.0033 to 0.046 μg/mL . These results suggest that this compound could be a candidate for further development as an antibacterial agent.
  • Toxicity Assessment :
    In vitro assays on human liver cell lines (HepG2) indicated that related compounds showed low toxicity, making them suitable for further pharmacological development .
  • Structure-Activity Relationship (SAR) :
    The presence of specific substituents on the phenyl ring significantly impacted the antibacterial potency of the compounds. Larger lipophilic groups at the para position were found to enhance activity .

Q & A

Q. Basic

  • NMR : In 1^1H NMR, expect signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). The azetidine ring protons appear as multiplet signals (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak corresponds to the molecular formula C14H20N3O2\text{C}_{14}\text{H}_{20}\text{N}_3\text{O}_2 (calculated m/z 278.15). Fragmentation patterns include loss of the tert-butoxy group (Δm/z -57) .

How do the amino and azetidine groups influence reactivity in common transformations?

Basic
The 4-aminophenyl group participates in electrophilic aromatic substitution (e.g., bromination), while the azetidine’s strained ring facilitates ring-opening reactions with nucleophiles (e.g., thiols or amines) . The tert-butyl carbamate acts as a protecting group, stable under basic conditions but cleavable with trifluoroacetic acid (TFA) .

What purification strategies are effective for isolating this compound from reaction mixtures?

Basic
Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For higher purity, recrystallization from ethanol/water (7:3 v/v) is recommended. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures consistency .

How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Advanced
Side reactions (e.g., over-alkylation or carbamate hydrolysis) are minimized by:

  • Temperature Control : Slow addition of reagents at 0°C to reduce exothermic side reactions .
  • Moisture Exclusion : Use of anhydrous solvents and inert atmosphere (N2_2/Ar) to prevent hydrolysis of tert-butyl chloroformate .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation, reducing reaction time and byproducts .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity (e.g., varying IC50_{50} values in enzyme assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Enantiomeric Purity : Chiral centers in the azetidine ring (if present) can lead to divergent results; chiral HPLC or SFC should confirm stereochemistry .
  • Metabolic Stability : Variations in cell permeability or metabolic degradation (e.g., cytochrome P450 interactions) require LC-MS/MS stability assays .

What experimental strategies ensure stability during storage and handling?

Q. Advanced

  • Storage : Store at −20°C under nitrogen, sealed with PTFE-lined caps to prevent moisture absorption .
  • Stability Monitoring : Periodic 1^1H NMR or HPLC analysis (e.g., every 3 months) to detect decomposition (e.g., tert-butyl group cleavage) .

How does the compound’s structure relate to its antibacterial or anticancer activity?

Advanced
The azetidine ring’s rigidity and the 4-aminophenyl group enhance interactions with bacterial DNA gyrase or cancer cell kinases. Modifications (e.g., fluorination at the phenyl ring) improve target selectivity, as seen in analogs with 4-fluorophenyl substituents . Molecular docking studies with E. coli gyrase (PDB: 1KZN) show hydrogen bonding between the amino group and Asp73 .

What methodologies are recommended for assessing in vitro toxicity?

Q. Advanced

  • MTT Assay : Evaluate cytotoxicity in HEK293 or HepG2 cells (IC50_{50} values <100 µM suggest low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >10 µM preferred) .
  • Ames Test : Use TA98 and TA100 strains to rule out mutagenicity .

How can researchers elucidate enzyme inhibition mechanisms using this compound?

Q. Advanced

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon_\text{on}, koff_\text{off}) to purified enzymes .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to identify binding motifs .

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